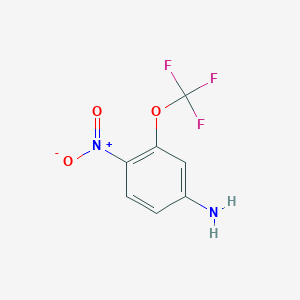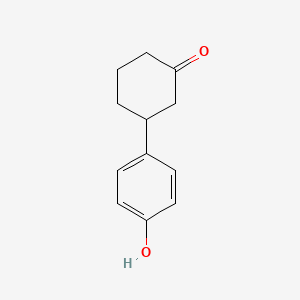![molecular formula C11H11ClN2O2 B8465281 methyl 2-(4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B8465281.png)
methyl 2-(4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 2-(4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a heterocyclic compound with a unique structure that combines a pyrrole and pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the pyrrolo[2,3-b]pyridine core, followed by chlorination and methylation steps . The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis is crucial for industrial applications, and methods such as high-performance liquid chromatography (HPLC) are employed for purification .
化学反応の分析
Types of Reactions
methyl 2-(4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized forms, and reduced analogs of the original compound .
科学的研究の応用
Chemistry
In chemistry, methyl 2-(4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its ability to modulate biological pathways involved in diseases such as cancer and inflammation .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They are investigated for their efficacy in treating various conditions, including cancer, due to their ability to inhibit specific molecular targets .
Industry
Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of methyl 2-(4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby modulating the biological pathways they control . For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR), which plays a crucial role in cell proliferation and survival .
類似化合物との比較
Similar Compounds
- 4-chloro-1H-pyrrolo[3,2-c]pyridine
- 5-chloro-1H-pyrrolo[2,3-b]pyridine
- 5-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
What sets methyl 2-(4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the acetic acid methyl ester group enhances its solubility and bioavailability, making it a more attractive candidate for drug development .
特性
分子式 |
C11H11ClN2O2 |
|---|---|
分子量 |
238.67 g/mol |
IUPAC名 |
methyl 2-(4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate |
InChI |
InChI=1S/C11H11ClN2O2/c1-6-7(5-9(15)16-2)10-8(12)3-4-13-11(10)14-6/h3-4H,5H2,1-2H3,(H,13,14) |
InChIキー |
FCKJQEDGACJMOP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=CN=C2N1)Cl)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-Butyl 4-(3-(3-chloropropyl)-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B8465233.png)


![trimethyl-[2-(4-tert-butylphenyl)sulfonylethyl]stannane](/img/structure/B8465250.png)
![Thiazolo[4,5-b]pyridine-6-carbaldehyde,2-[(1-methylethyl)amino]-](/img/structure/B8465258.png)


![2-({2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl}sulfanyl)ethan-1-ol](/img/structure/B8465283.png)


